REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.CO.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[C:15]([C:2]2[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH:14]=[CH:13][CH:12]=1 |f:2.3.4,^1:40,42,61,80|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)N
|
Name
|
|
Quantity
|
4.46 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)B(O)O)(F)F
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
532 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 135° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500-mL sealed tube
|
Type
|
CUSTOM
|
Details
|
purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:5)
|
Type
|
CUSTOM
|
Details
|
This resulted in 4.4 g (80%) of 5-(3-(trifluoromethyl)phenyl)pyrazin-2-amine as a yellow solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)C=1N=CC(=NC1)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |